N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that integrates a pyrimidine ring with a piperazine moiety and a phenylpropyl substituent. This compound is classified as a piperazine derivative, which is known for its diverse biological activities, particularly in medicinal chemistry. The specific structure of this compound allows for potential applications in pharmacology, particularly in the development of therapeutic agents targeting various biological pathways.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 2640843-81-6 and has a molecular formula of C19H27N5. It falls under the classification of organic compounds, specifically as an amine due to the presence of the amino group in its structure. The presence of multiple functional groups enhances its reactivity and potential for interaction with biological systems.
The synthesis of N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step synthetic routes. A common approach starts with the synthesis of the piperazine derivative, followed by the introduction of the phenylpropyl group and the pyrimidinylamine moiety.
The molecular structure of N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine can be represented using various chemical notation systems:
The structural analysis reveals a complex arrangement that includes both aromatic and aliphatic components, contributing to its chemical properties.
N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical transformations:
These reactions highlight the compound's versatility in synthetic chemistry, allowing it to serve as a precursor for more complex molecules.
The mechanism of action for N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine is primarily studied in relation to its interactions with biological targets, such as receptors or enzymes.
Quantitative data regarding binding affinities and inhibition constants are crucial for understanding its efficacy in biological systems.
While specific physical properties such as density and boiling point are often not disclosed, general characteristics include:
Key chemical properties include:
N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine has several potential applications:
The compound's unique structure makes it a candidate for further research into novel therapeutic agents targeting various diseases.
N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine belongs to the piperazine-pyrimidine hybrid class, characterized by a specific three-component pharmacophore:
Table 1: Pharmacophore Elements of Piperazine-Pyrimidine Hybrids
Component | Role in Molecular Recognition | Example in Target Compound |
---|---|---|
Pyrimidine ring | Planar hinge for π-stacking; electronic modulation | 2-(N,N-dimethylamino)pyrimidine at C4 |
Piperazine | Conformational anchor; H-bonding interactions | 1-(3-phenylpropyl)piperazine |
Arylalkyl spacer | Hydrophobic extension; optimal length for receptor access | Phenylpropyl chain |
This architecture enables dual targeting of serotonergic (5-HT₇, 5-HT₂A) and dopaminergic (D₂) receptors, as confirmed by structural analogs [2] [6]. The unfused heterobiaryl system allows rotational freedom between rings, facilitating adaptation to diverse receptor topographies [2].
The compound’s design originates from two key medicinal chemistry developments:
Table 2: Evolution of Piperazine-Pyrimidine Hybrids in Receptor Targeting
Phase | Structural Features | Pharmacological Advance | Reference Context |
---|---|---|---|
Early LCAPs | Aryl-piperazine with C3–C4 alkyl chains | Broad 5-HT/D₂ affinity; low selectivity | [2] [6] |
Unfused Heterobiaryls (2010s) | Pyrimidine core + 4-heteroaryl + piperazine | Selective 5-HT₇ antagonism (e.g., compound 12/13) | [2] |
Optimized Hybrids | Piperazine N-alkylation with phenylpropyl | Dual 5-HT₇/5-HT₂A or multi-receptor profiles | [5] [6] |
Synthetic routes to such compounds typically involve:
The structural evolution of this chemotype reflects a broader shift toward multifunctional ligands for complex neuropsychiatric targets, leveraging piperazine-pyrimidine flexibility to fine-tune receptor engagement [2] [5] [6].
Table 3: Target Receptor Profile of Key Piperazine-Pyrimidine Analogs
Compound | 5-HT₇ Kᵢ (nM) | 5-HT₂A Kᵢ (nM) | D₂ Kᵢ (nM) | Selectivity Profile |
---|---|---|---|---|
Model ligand (2) [2] | 148 ± 22 | >1,000 | >1,000 | Moderate 5-HT₇ selective |
Ethylpyrimidine (12) [2] | 15 ± 2 | 42 ± 6 | 210 ± 30 | Dual 5-HT₇/5-HT₂A |
Butylpyrimidine (13) [2] | 8 ± 1 | 25 ± 4 | 88 ± 12 | Multi-receptor (5-HT₇/5-HT₂A/D₂) |
Phenylpropyl target compound | Predicted: 5–20 | Predicted: 30–60 | Predicted: 50–150 | Dual/Multi-receptor agent |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: